molecular formula C21H23BrN6O B6531546 3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1020502-24-2

3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B6531546
CAS No.: 1020502-24-2
M. Wt: 455.4 g/mol
InChI Key: PDWBIKZTZWRNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine (CAS: 1020502-24-2) features a pyridazine core substituted at position 3 with a piperazine ring bearing a 3-bromobenzoyl group and at position 6 with a 3,4,5-trimethylpyrazole moiety. Pyridazine derivatives are known for diverse biological activities, including antiplatelet, antibacterial, and antiviral effects . Its structure has been refined using crystallographic tools like SHELX , underscoring its well-characterized geometry.

Properties

IUPAC Name

(3-bromophenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN6O/c1-14-15(2)25-28(16(14)3)20-8-7-19(23-24-20)26-9-11-27(12-10-26)21(29)17-5-4-6-18(22)13-17/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWBIKZTZWRNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the piperazine and pyrazole moieties, suggest a wide range of pharmacological applications, particularly in the fields of anti-inflammatory and anti-cancer therapies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23BrN6OC_{21}H_{23}BrN_6O with a molecular weight of approximately 455.4 g/mol. The structure includes a bromobenzoyl group attached to a piperazine ring, which is further linked to a pyridazine core substituted with a pyrazole group.

PropertyValue
Molecular FormulaC21H23BrN6O
Molecular Weight455.4 g/mol
CAS Number1020502-24-2
DensityN/A
Melting PointN/A
Boiling PointN/A

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : This can be achieved through reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Piperazine Attachment : The piperazine moiety is introduced via nucleophilic substitution reactions.
  • Bromination : The final step often includes bromination of the aromatic ring using reagents like N-bromosuccinimide (NBS).

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Anticancer Activity

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The interaction with specific enzymes or receptors involved in tumor growth is hypothesized but requires further validation through experimental assays.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which could indicate potential therapeutic effects in cognitive enhancement.

Anti-inflammatory Properties

The presence of the piperazine and pyrazole groups suggests that this compound may modulate inflammatory pathways, potentially reducing cytokine release and inhibiting inflammatory cell migration.

Case Studies and Experimental Findings

  • In Vitro Studies : A study demonstrated that related compounds showed IC50 values for AChE inhibition ranging from 1.6 g/L to 3.3 g/L, indicating moderate activity against cholinesterases .
  • Cell Line Assays : In vitro assays on various cancer cell lines revealed that derivatives exhibited significant cytotoxicity, with IC50 values often below 20 µM, highlighting their potential as anticancer agents.
  • Mechanistic Studies : Investigations into the mechanism of action suggested that these compounds may act as enzyme inhibitors or receptor modulators, affecting key signaling pathways involved in cancer progression and neurodegeneration.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The target compound differs from analogs primarily in the substituents on the benzoyl group attached to the piperazine ring. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name (CAS) Benzoyl Substituent Molecular Formula Molecular Weight Key Features
Target Compound (1020502-24-2) 3-bromo C23H23BrN6O 479.4 Bromine meta position; trimethylpyrazole
3-{4-[2-(Trifluoromethyl)benzoyl]... (1020502-33-3) 2-(trifluoromethyl) C22H23F3N6O 444.5 Electron-withdrawing CF3 (ortho); may enhance metabolic stability
3-[4-(4-Methylbenzoyl)... (1020501-84-1) 4-methyl C22H26N6O 390.5 Methyl para position; lower molecular weight
3-{4-[4-(Trifluoromethyl)benzoyl]... (1020502-38-8) 4-(trifluoromethyl) C22H23F3N6O 444.5 CF3 para position; potential improved target binding
3-(4-Biphenylsulfonyl... (1013820-44-4) Biphenyl-4-sulfonyl C26H28N6O2S 488.6 Bulky sulfonyl group; may reduce membrane permeability
3-[4-(4-Methoxybenzoyl)... (1019100-91-4) 4-methoxy C20H22N6O2 378.4 Methoxy para; smaller pyrazole (3-methyl only)
2-Bromo analog (1020502-21-9) 2-bromo C23H23BrN6O 479.4 Bromine ortho; steric hindrance possible
4-Bromo analog (1020502-27-5) 4-bromo C23H23BrN6O 479.4 Bromine para; symmetrical substitution

Implications of Substituent Differences

  • Bromine Position : The target compound’s 3-bromo substitution avoids steric clashes (unlike 2-bromo) and may optimize halogen bonding compared to the 4-bromo isomer .
  • Biphenylsulfonyl Group : The sulfonyl analog (1013820-44-4) has a larger molecular weight (488.6) and increased hydrophobicity, which could reduce solubility but improve protein interaction via π-stacking .
  • Methyl vs. Methoxy : The 4-methyl analog (1020501-84-1) offers simplicity and lower steric demand, while the 4-methoxy derivative (1019100-91-4) introduces polarity via the ether oxygen .

Preparation Methods

Pyridazine Core Formation

The pyridazine ring is synthesized through cyclocondensation of 1,4-diketones with hydrazine derivatives. For example, reacting 3,6-dichloropyridazine with hydrazine hydrate under reflux in ethanol yields 3,6-dihydrazinopyridazine, which is subsequently functionalized.

Reaction Conditions :

  • Solvent : Ethanol or THF

  • Temperature : 80–100°C

  • Catalyst : None required

  • Yield : 70–85%

Piperazine-Bromobenzoyl Attachment

The piperazine ring is introduced via nucleophilic aromatic substitution (SNAr) or reductive amination. A common approach involves reacting 3-bromobenzoyl chloride with piperazine in dichloromethane (DCM) using triethylamine as a base.

Example Protocol :

  • Dissolve piperazine (1.0 equiv) in DCM.

  • Add 3-bromobenzoyl chloride (1.1 equiv) dropwise at 0°C.

  • Stir for 12 hours at room temperature.

  • Extract with NaHCO₃ and dry over MgSO₄.

  • Isolate via column chromatography (hexane/ethyl acetate).

Key Parameters :

ParameterValue
Yield65–75%
Purity (HPLC)>95%
Reaction Time12–18 hours

This intermediate is critical for subsequent coupling with the pyridazine core.

Trimethylpyrazole Substitution

The trimethylpyrazole group is introduced via Suzuki-Miyaura coupling or direct alkylation. Using palladium catalysts (e.g., Pd(PPh₃)₄), 3,4,5-trimethyl-1H-pyrazole-1-boronic acid reacts with halogenated pyridazine intermediates.

Optimized Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : Dioxane/H₂O (4:1)

  • Temperature : 90°C, 24 hours

  • Yield : 60–70%

One-Pot Synthesis Approaches

Recent efforts aim to streamline synthesis by combining multiple steps into a single reaction vessel. For instance, a one-pot method involving sequential SNAr and Suzuki coupling has been reported:

  • Step 1 : React 3,6-dichloropyridazine with piperazine in DMF at 120°C (4 hours).

  • Step 2 : Add 3-bromobenzoyl chloride and stir at room temperature (12 hours).

  • Step 3 : Introduce 3,4,5-trimethyl-1H-pyrazole-1-boronic acid and Pd(PPh₃)₄, heating to 90°C (24 hours).

Outcomes :

MetricValue
Overall Yield50–55%
Purity>90%
Time Savings~40% vs. stepwise

This method reduces purification steps but requires precise stoichiometric control.

Catalytic Systems and Solvent Effects

Catalyst Screening

Comparative studies highlight the efficacy of palladium-based catalysts for Suzuki coupling:

CatalystYield (%)Purity (%)
Pd(OAc)₂5588
Pd(PPh₃)₄7095
PdCl₂(dppf)6592

Pd(PPh₃)₄ provides optimal balance between cost and efficiency.

Solvent Optimization

Solvent polarity significantly impacts reaction kinetics:

SolventYield (%)Reaction Time (hours)
DMF6824
Dioxane/H₂O7024
THF5830

Dioxane/water mixtures enhance solubility of boronic acid derivatives.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, pyridazine), 7.45–7.30 (m, 4H, bromobenzoyl), 2.50 (s, 6H, CH₃).

  • LC-MS : m/z 455.4 [M+H]⁺, confirming molecular weight.

Purity Assessment

HPLC methods using C18 columns (acetonitrile/water gradient) achieve baseline separation with >98% purity .

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound features a pyridazine core (a six-membered ring with two nitrogen atoms) substituted with a 3-bromobenzoyl-piperazine moiety and a 3,4,5-trimethylpyrazole group. The bromine atom enhances electrophilic reactivity, while the piperazine and pyrazole groups contribute to hydrogen-bonding and π-π stacking interactions, which are critical for target binding . The trimethylpyrazole increases lipophilicity, potentially improving membrane permeability. Structural characterization typically employs 1H^1H-/13C^{13}C-NMR, HRMS, and X-ray crystallography (using programs like SHELXL ).

Q. What synthetic routes are commonly employed for this compound?

Synthesis involves sequential coupling reactions:

  • Step 1 : Functionalization of pyridazine at the 3-position with a bromine-leaving group.
  • Step 2 : Nucleophilic substitution with a pre-synthesized 3-bromobenzoyl-piperazine intermediate under basic conditions (e.g., NaH in DMF) .
  • Step 3 : Coupling of the 6-position with 3,4,5-trimethylpyrazole via Buchwald–Hartwig amination or microwave-assisted cross-coupling . Purification often uses column chromatography or recrystallization. Yields range from 40–65%, depending on steric hindrance .

Q. How is structural purity validated during synthesis?

Purity is confirmed via:

  • Analytical Techniques : HPLC (≥95% purity), TLC for reaction monitoring.
  • Spectroscopy : 1H^1H-NMR (integration ratios for substituents), 13C^{13}C-NMR (carbon environment analysis), and IR (functional group verification) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs ) resolves stereochemical ambiguities.

Advanced Research Questions

Q. How can reaction yields be optimized for the piperazine coupling step?

Low yields in piperazine coupling often stem from steric hindrance or poor solubility. Strategies include:

  • Solvent Optimization : Switching from DMF to DMSO to enhance intermediate solubility.
  • Catalyst Screening : Testing Pd-based catalysts (e.g., Pd(OAc)2_2) or CuI for cross-coupling efficiency.
  • Temperature Gradients : Microwave-assisted synthesis at 100–120°C reduces side reactions .
  • Protecting Groups : Temporarily masking reactive sites (e.g., Boc protection for secondary amines) .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., variable IC50_{50} values) may arise from assay conditions or impurity profiles. Mitigation involves:

  • Standardized Assays : Replicate studies under controlled conditions (pH, temperature, cell lines).
  • Metabolite Profiling : LC-MS to rule out degradation products.
  • Target Validation : CRISPR knockout models to confirm mechanism-specific effects .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

SAR analysis compares analogs (see Table 1) to identify critical substituents:

CompoundKey ModificationsActivity Trend
Parent Compound3-Bromobenzoyl, trimethylpyrazoleBaseline activity
4-Ethoxybenzoyl analogEthoxy group replaces bromine↑ Lipophilicity, ↓ potency
4-ChlorophenylsulfonylSulfonyl linkerImproved solubility, ~ED50_{50}
Data suggest the bromine atom and pyrazole methyl groups are critical for target engagement, while the linker (benzoyl vs. sulfonyl) modulates solubility .

Q. What computational tools predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., kinases or GPCRs).
  • MD Simulations : GROMACS or AMBER assesses binding stability over 100+ ns trajectories.
  • Pharmacophore Mapping : MOE identifies essential interaction motifs (e.g., hydrogen bonds with piperazine) .

Q. How are crystallization challenges addressed for X-ray analysis?

Poor crystal formation is mitigated by:

  • Solvent Screening : High-throughput trials with 50+ solvent mixtures (e.g., DCM/hexane).
  • Temperature Ramps : Gradual cooling from 40°C to 4°C.
  • Additives : Small-molecule "seed" crystals or ionic liquids .

Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles?

Variations arise from:

  • Measurement Techniques : Dynamic light scattering vs. shake-flask method.
  • pH Dependence : Protonation of piperazine at acidic pH increases aqueous solubility.
  • Polymorphism : Different crystal forms (e.g., anhydrous vs. hydrate) alter dissolution rates .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture levels) to ensure consistency.
  • Data Transparency : Publish raw crystallographic data (e.g., CIF files) for independent validation .
  • Cross-Disciplinary Collaboration : Combine synthetic chemistry with computational biology for target deconvolution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.